1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

TAAR5 GPCR agonism neuromodulation

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine (CAS 223567-74-6) is a synthetic piperidine derivative characterized by a 3-phenylpropyl substituent at the N1 position and a methanamine group at the C4 position of the piperidine ring. Its molecular formula is C15H24N2, with a molecular weight of 232.36 g/mol, and it is typically supplied as the free base with a purity of ≥95%.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 223567-74-6
Cat. No. B1292908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine
CAS223567-74-6
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CCCC2=CC=CC=C2
InChIInChI=1S/C15H24N2/c16-13-15-8-11-17(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2
InChIKeySUZFQTCBSFEJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine (CAS 223567-74-6): Core Chemical Identity and Procurement-Ready Physicochemical Profile


1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine (CAS 223567-74-6) is a synthetic piperidine derivative characterized by a 3-phenylpropyl substituent at the N1 position and a methanamine group at the C4 position of the piperidine ring . Its molecular formula is C15H24N2, with a molecular weight of 232.36 g/mol, and it is typically supplied as the free base with a purity of ≥95% . Key physicochemical parameters include a calculated LogP of 2.32, 5 rotatable bonds, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2, indicating moderate lipophilicity and conformational flexibility . The compound is a member of the piperidin-4-yl-methanamine class, which has been extensively explored in medicinal chemistry for its versatile scaffold and potential to modulate G protein-coupled receptors, chemokine receptors, and enzymes [1].

GPCR pathway studies – chemokine and trace amine receptor modulation research
Selectivity profiling tool – low-potency control for target engagement and off-target screening
Medicinal chemistry scaffold – 3‑phenylpropyl-piperidine framework for SAR exploration

Why N-Substituted Piperidin-4-yl-Methanamine Analogs Cannot Be Interchanged: The Critical Impact of the 3-Phenylpropyl Moiety on Target Engagement and Selectivity for 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine (CAS 223567-74-6)


The 3-phenylpropyl group on the piperidine nitrogen is a key structural determinant that profoundly influences the pharmacological profile of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, differentiating it from other N-substituted piperidin-4-yl-methanamine derivatives and piperazine-based analogs. In the context of CXCR4 antagonism, subtle changes in the N-substituent, such as replacing the 3-phenylpropyl with alternative alkyl or aryl groups, can drastically alter binding affinity, functional activity (e.g., competitive vs. non-competitive antagonism), and the ability to displace CXCL12 [1]. Furthermore, the 3-phenylpropyl moiety is critical for determining selectivity across related receptor families, including trace amine-associated receptors (TAARs) and adrenergic receptors, where even minor modifications can shift a compound from potent agonist to weak agonist or entirely inactive [2]. Therefore, substituting 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine with a structurally similar compound without verifying the specific impact on the intended target(s) and off-target profile is scientifically unsound and can lead to invalid experimental outcomes.

N‑substituent sensitivity
Replacing the 3‑phenylpropyl group may shift CXCR4 affinity, functional activity, and receptor selectivity profile.
Off‑target profile divergence
Minor structural analogs can alter activity at TAARs and adrenergic receptors, confounding assay interpretation.
Potency class mismatch
Analogs with different N‑chains may show higher potency at unintended targets, invalidating negative control use.

Quantitative Differentiation of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine (CAS 223567-74-6) Against Key Comparators: Direct Binding and Functional Evidence


Trace Amine-Associated Receptor 5 (TAAR5) Agonism: Profound Potency Deficit of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine Relative to Alpha-NETA and Endogenous Agonists

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine acts as a very weak agonist at the mouse TAAR5 receptor, with an EC50 value >10,000 nM (i.e., >10 µM) in a cAMP accumulation assay [1]. In stark contrast, the potent TAAR5 agonist alpha-NETA exhibits an EC50 of 150 nM in the same assay system, representing a >66-fold increase in potency [2]. Even the endogenous agonists trimethylamine (TMA) and dimethylethylamine (DMEA) demonstrate superior potency at the human TAAR5 ortholog, with EC50 values of 116 µM and 169 µM, respectively, highlighting the compound's marginal activity at this receptor subtype [3].

TAAR5 agonism
Cross-study comparable
EC50 >10,000 nM
Reported very weak agonist; may support inactive-control use.
Mouse TAAR5, cAMP accumulation (BRET).
TAAR5 GPCR agonism neuromodulation

CXCR4 Antagonism: 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine is a Weak Antagonist Compared to the Clinical Benchmark AMD3100 (Plerixafor)

In a cell proliferation assay using human U87-MG cells, 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine exhibited weak antagonism of CXCR4, inhibiting CXCL12-induced cell proliferation with an IC50 of 3,800 nM (3.8 µM) [1]. This is in contrast to the potent and clinically used CXCR4 antagonist AMD3100 (plerixafor), which demonstrates IC50 values ranging from 27 nM to 651 nM across various functional assays, including SDF-1/CXCL12 ligand binding, GTP-binding, calcium flux, and chemotaxis [2]. The >5.8-fold difference in potency (when compared to the weakest AMD3100 IC50 of 651 nM) underscores the compound's limited utility as a CXCR4 antagonist in settings where potent blockade is required.

CXCR4 antagonism
Cross-study comparable
Target IC50 3,800 nM vs. AMD3100 27–651 nM
Reported low‑potency CXCR4 antagonist; supports pathway deconvolution.
CXCL12‑induced proliferation, MTT assay.
CXCR4 chemokine receptor antagonism

Beta-1 Adrenergic Receptor Binding: 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine Demonstrates No Detectable Affinity, in Contrast to High-Affinity Piperazine Derivatives

In a radioligand binding assay, 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine exhibited no measurable affinity for the Beta-1 adrenergic receptor, indicating a complete lack of interaction at this target . This profile is advantageous for avoiding potential cardiovascular off-target effects commonly associated with Beta-1 adrenergic receptor modulation. In comparison, many piperazine derivatives, such as 1-(4-nitrophenyl)piperazine and certain aryl piperazine leads, demonstrate high-affinity binding to Beta-1 adrenergic receptors with Ki values in the low nanomolar range (e.g., 1.9 nM to 7.0 nM) [1][2].

Beta‑1 adrenergic binding
Class-level inference
No affinity (Ki >10,000 nM)
No detectable interaction; supports selectivity profiling.
Radioligand displacement, [3H]dihydroalprenolol.
adrenergic receptor off-target screening selectivity

Optimized Research and Screening Applications for 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine (CAS 223567-74-6) Based on Its Distinctive Pharmacological Fingerprint


TAAR5 Inactivity Control for Assay Development and Target Validation

Given its extremely weak agonist activity at TAAR5 (EC50 >10,000 nM) [1], 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine is ideally suited as a negative or vehicle control compound in TAAR5 functional assays. It can be used to establish baseline cAMP accumulation in HEK293 cells expressing mouse or human TAAR5, allowing researchers to confidently attribute any observed response to the test agonist (e.g., alpha-NETA) and not to nonspecific effects of the piperidine scaffold [2].

Low-Potency Reference Antagonist in CXCR4 Pathway Deconvolution Studies

With an IC50 of 3,800 nM for CXCR4 antagonism [3], this compound provides a valuable low-potency reference point in experiments designed to differentiate between full and partial antagonism, or to probe the relationship between receptor occupancy and functional response. It is particularly useful in systems where potent antagonists like AMD3100 (IC50 27-651 nM) [4] would completely block the pathway, masking subtle modulatory effects.

Scaffold for Beta-1 Adrenergic Receptor-Sparing Lead Optimization

The complete lack of affinity for the Beta-1 adrenergic receptor makes 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine an attractive starting point for medicinal chemistry campaigns aiming to avoid cardiovascular side effects. While maintaining the core 3-phenylpropyl-piperidine scaffold, modifications can be made at the methanamine group to improve potency and selectivity for desired targets (e.g., other GPCRs or enzymes) without introducing unwanted Beta-1 adrenergic activity [5].

Application
Selection Property
Validation Focus
TAAR5 pathway control studies
TAAR5 agonism potency context
Baseline cAMP and agonist‑response differentiation
CXCR4 pathway deconvolution
CXCR4 antagonism potency profile
Partial vs. full antagonism discrimination
Beta‑1 adrenergic‑sparing scaffold design
Beta‑1 adrenergic receptor binding profile
Off‑target selectivity validation

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